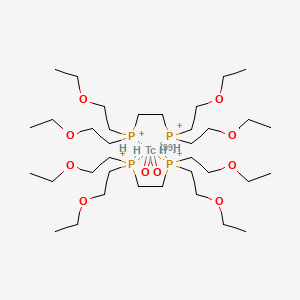
Myoview
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Technetium Tc-99m Tetrofosmin is a radiopharmaceutical consisting of tetrofosmin, composed of two bidentate diphosphine ligands chelating the metastable radioisotope technetium Tc-99 (99mTc), with potential imaging activity upon SPECT (single photon emission computed tomography). Upon administration, technetium Tc 99m tetrofosmin is preferentially taken up by, and accumulates in, myocardial cells. Upon imaging, myocardial cells can be visualized and changes in ischemia and/or perfusion can be detected.
Scientific Research Applications
1. Automated Image Segmentation in Muscle Biology
Myoview has been instrumental in the development of an automated image segmentation method called MyoView. This method is used for analyzing skeletal muscle cross sections in exercise-induced regenerating myofibers. It provides efficient, accurate, and reliable measurements for detecting different myofibers and quantifying cross-sectional area (CSA) in response to exercise-induced regeneration. MyoView is notable for its accuracy and efficiency in measuring CSA in post-exercise regenerating myofibers, making it a valuable tool in muscle biology research (Rahmati & Rashno, 2021).
2. Myocardial Perfusion Imaging in Cardiology
Technetium-99m tetrofosmin, also known as Myoview, is used in myocardial perfusion imaging. It has unique properties allowing for imaging very early after tracer injection. A study conducted using a short same-day rest/stress protocol demonstrated Myoview's effectiveness in diagnosing coronary artery disease (CAD), achieving high sensitivity and specificity in detecting CAD. This application underscores Myoview's significance in cardiology, particularly in myocardial perfusion imaging (Montz et al., 1996).
3. Radiopharmaceutical Synthesis and Regulatory Approval
The synthesis of the Myoview ligand, specifically [bisphosphinoethane-1,2-14C]tetrofosmin, was a pivotal step in obtaining marketing approval from regulatory authorities. This development has established Myoview as a primary heart imaging agent in contemporary medicine (Woolley, Kitson, & Reid, 2007).
4. Kit Performance Comparison for Myocardial Perfusion Agents
Myoview has been compared with other myocardial perfusion imaging agents like Cardiolite® and Technescan® Q12 for ease of preparation, quality control, and shelf life. The study found that Myoview was the easiest to prepare and provided high radiochemical purity, highlighting its practicality in clinical settings (Cagnolini, Whitener, & Jurisson, 1998).
5. Evaluation of Hyperemic Reactivity in Myocardial Perfusion Imaging
Myoview has been used to evaluate hyperemic reactivity in myocardial perfusion imaging. A study involving patients with coronary artery disease used Myoview to quantify the hyperemic response of forearms during rest myocardial perfusion protocols. This novel method proved feasible and effective in discriminating between patients with known CAD and those at low risk (Dupuis et al., 2004).
6. Radionuclide Study of Lower-Limb Muscles Perfusion
Myoview has been applied in a radionuclide study to diagnose lower-limb muscular ischemia. The method involved assessing Myoview's accumulation in lower-limb muscles at rest and after physical load in patients with chronic arterial insufficiency. This technique has been efficient and beneficial for therapeutic decision-making and potentially for dynamic control post-treatment (Karalkin Av et al., 2010).
properties
CAS RN |
127455-27-0 |
|---|---|
Product Name |
Myoview |
Molecular Formula |
C36H84O10P4Tc+4 |
Molecular Weight |
899.8 g/mol |
IUPAC Name |
2-[bis(2-ethoxyethyl)phosphaniumyl]ethyl-bis(2-ethoxyethyl)phosphanium;dioxo(99Tc)technetium-99 |
InChI |
InChI=1S/2C18H40O4P2.2O.Tc/c2*1-5-19-9-13-23(14-10-20-6-2)17-18-24(15-11-21-7-3)16-12-22-8-4;;;/h2*5-18H2,1-4H3;;;/p+4/i;;;;1+1 |
InChI Key |
BVIZIWVHTBDMEX-RCUQKECRSA-R |
Isomeric SMILES |
CCOCC[PH+](CCOCC)CC[PH+](CCOCC)CCOCC.CCOCC[PH+](CCOCC)CC[PH+](CCOCC)CCOCC.O=[99Tc]=O |
SMILES |
CCOCC[PH+](CCOCC)CC[PH+](CCOCC)CCOCC.CCOCC[PH+](CCOCC)CC[PH+](CCOCC)CCOCC.O=[Tc]=O |
Canonical SMILES |
CCOCC[PH+](CCOCC)CC[PH+](CCOCC)CCOCC.CCOCC[PH+](CCOCC)CC[PH+](CCOCC)CCOCC.O=[Tc]=O |
synonyms |
99mTc-tetrafosmin 99mTc-tetrofosmin Myoview PPN-1011 PPN1011 Tc-99m-PPN1011 Tc-99m-tetrofosmin technetium Tc 99m 1,2-bis(bis(2-ethoxyethyl)phosphino)ethane technetium tc-99m tetrofosmin technetium(1+)-99tc, bis(6,9-bis(2-ethoxyethyl)-3,12-dioxa-6,9-diphosphatetradecane-.kappa.p,.kappa.p')dioxo-, (oc-6-11)- technetium-99m-tetrofosmin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





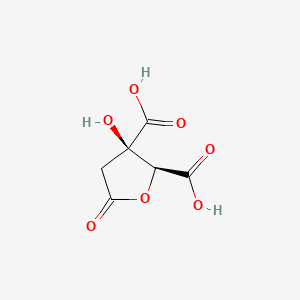
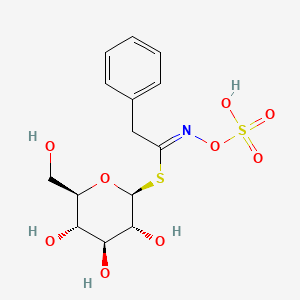
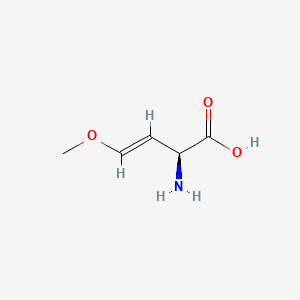
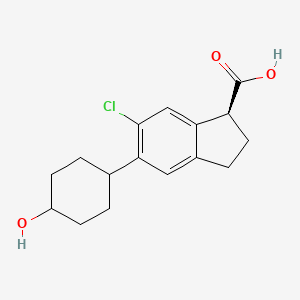




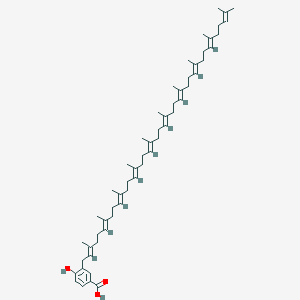
![omega-[(Methylsulfinyl)alkyl]glucosinolic acid](/img/structure/B1234451.png)
![3-[(2S,4S)-2-(4-hydroxybutoxy)-6-[4-morpholinyl(oxo)methyl]-3,4-dihydro-2H-pyran-4-yl]-1-benzopyran-4-one](/img/structure/B1234452.png)
